molecular formula C12H26BrO3P B1499747 12-Bromododecylphosphonic acid CAS No. 202920-07-8

12-Bromododecylphosphonic acid

Cat. No. B1499747
Key on ui cas rn: 202920-07-8
M. Wt: 329.21 g/mol
InChI Key: OFBOCVJPIJRGMU-UHFFFAOYSA-N
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Patent
US08586758B2

Procedure details

The compound BDPA was synthesized in two steps. In the first step, diethyl 12-bromododecylphosphonate is prepared as specified in Example 1. In the second step, diethyl 12-bromododecylphosphonate (2.43 g; 6.32 mmol) is reacted with Me3SiBr (2.89 g; 18.93 mmol) in 50 ml of dry CH2Cl2 with stirring at room temperature for 12 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][P:14](=[O:21])([O:18]CC)[O:15]CC.[Si](Br)(C)(C)C>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][P:14](=[O:15])([OH:21])[OH:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCCP(OCC)(OCC)=O
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
BrCCCCCCCCCCCCP(OCC)(OCC)=O
Name
Quantity
2.89 g
Type
reactant
Smiles
[Si](C)(C)(C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCCCCCCCCCCCCP(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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